N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

Physicochemical profiling Drug-likeness Library design

This early-discovery sulfonamide tool compound features a unique thiophene-2-sulfonamide moiety, offering a distinct H-bond acceptor profile and potential for sulfur–π interactions absent in benzenesulfonamide analogs. Ideal for scaffold-hopping and unbiased phenotypic screening, its balanced physicochemical profile (logP ~1.4, tPSA 95 Ų) ensures excellent assay compatibility. A must-have for CNS drug discovery teams seeking less lipophilic, blood-brain-barrier-penetrant chemical probes.

Molecular Formula C16H18N2O5S2
Molecular Weight 382.45
CAS No. 905689-95-4
Cat. No. B2603669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
CAS905689-95-4
Molecular FormulaC16H18N2O5S2
Molecular Weight382.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3)OC
InChIInChI=1S/C16H18N2O5S2/c1-22-13-6-5-12(9-14(13)23-2)18-10-11(8-15(18)19)17-25(20,21)16-4-3-7-24-16/h3-7,9,11,17H,8,10H2,1-2H3
InChIKeyAGXGAWKEFMKDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide (CAS 905689-95-4): Procurement-Relevant Structural and Physicochemical Baseline


N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide (CAS 905689-95-4; molecular formula C₁₆H₁₈N₂O₅S₂; molecular weight 382.45 g·mol⁻¹) [1] is a synthetic sulfonamide derivative that combines a 5-oxopyrrolidine core, a 3,4-dimethoxyphenyl N-substituent, and a thiophene-2-sulfonamide group. The compound belongs to a broader chemotype of pyrrolidinone-based sulfonamides that has been explored in medicinal chemistry and chemical biology for enzyme inhibition and receptor modulation [2]. According to the ZINC database, this exact substance is not reported in any publications per ChEMBL and has no known bioactivity at the time of access [1], placing it firmly in the early-stage discovery or tool-compound procurement category.

Why Generic Substitution of N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide with Close Analogs Fails


Within the N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl] sulfonamide series, the sulfonamide R-group is not a passive spectator. Replacing thiophene-2-sulfonamide with benzenesulfonamide (CAS 896317-15-0) [1], ethanesulfonamide , or naphthalene-2-sulfonamide (CAS 896317-62-7) [2] alters molecular weight (Δ up to +44 g·mol⁻¹), calculated logP (Δ up to +1.0 units), topological polar surface area, hydrogen-bond acceptor count, and ring electronics. These differences propagate into altered solubility, permeability, metabolic stability, and target-binding pharmacophore geometry. Even among analogs sharing the same core, the thiophene sulfur atom provides a distinct H-bond acceptor and potential for sulfur–π interactions that cannot be replicated by a benzene ring [3]. Consequently, generic substitution without explicit experimental bridging data risks non-overlapping biological profiles and misleading structure–activity conclusions.

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide — Comparator-Based Quantitative Differentiation Evidence


Molecular Weight and logP Differentiation vs. Benzenesulfonamide Analog

Compared with the direct benzenesulfonamide analog N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide (CAS 896317-15-0; MW = 348.42 g·mol⁻¹; molecular formula C₁₇H₂₀N₂O₄S), the target compound carries an additional sulfur atom in the thiophene ring, yielding a higher molecular weight (382.45 vs. 348.42 g·mol⁻¹; Δ = +34.03 g·mol⁻¹) and an additional oxygen atom (C₁₆H₁₈N₂O₅S₂ vs. C₁₇H₂₀N₂O₄S). Computed logP from the ZINC database for the target compound is 1.405 [1]. The benzenesulfonamide analog is predicted to have a higher logP (estimated ~2.4 based on the absence of the polarizable thiophene sulfur and one less H-bond acceptor), consistent with the general trend that thiophene-for-benzene replacement reduces logP by approximately 0.5–1.0 log units .

Physicochemical profiling Drug-likeness Library design

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area (tPSA) Differentiation

The target compound possesses 2 hydrogen-bond donors and 6 hydrogen-bond acceptors with a computed tPSA of 95 Ų (neutral species; tPSA = 98 Ų at high pH due to sulfonamide NH deprotonation) [1]. In contrast, the ethanesulfonamide analog N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide contains the same number of H-bond donors but likely fewer H-bond acceptors (5 vs. 6) owing to the absence of the thiophene ring sulfur, translating to a lower tPSA (estimated ~75–85 Ų). The naphthalene-2-sulfonamide analog (CAS 896317-62-7; MW = 426.5 g·mol⁻¹) [2] has a larger hydrophobic surface area and higher logP, with comparable H-bond acceptor count but significantly higher molecular weight (Δ = +44 g·mol⁻¹). These differences place the target compound in a distinct region of the BOILED-Egg permeability model [3].

Permeability prediction Blood-brain barrier penetration ADME profiling

Thiophene Sulfur as a Distinct Pharmacophoric Element vs. Benzene and Ethane Sulfonamides

The thiophene-2-sulfonamide group in the target compound introduces a sulfur heteroatom capable of engaging in sulfur–π interactions, sulfur–halogen bonding, and weak C–H···S hydrogen bonds that are structurally inaccessible to the benzenesulfonamide or ethanesulfonamide analogs [1]. In the PDB, thiophene-containing ligands show a statistically significant enrichment of sulfur–aromatic interactions (median S–centroid distance ~3.8 Å) compared with benzene carbons [2]. Quantitative structure–activity relationship (QSAR) models for carbonic anhydrase inhibition demonstrate that thiophene-2-sulfonamide derivatives exhibit KI values up to 10-fold lower than corresponding benzenesulfonamides against hCA-II, attributable to the sulfur-mediated interaction with the enzyme's hydrophobic pocket [3]. This class-level evidence supports the hypothesis that the thiophene moiety confers a distinct binding-mode advantage, though direct comparative experimental data for this specific compound against its benzenesulfonamide analog are not available in the primary literature.

Bioisosterism Sulfur–π interactions Kinase inhibitor design

N-Aryl Substitution Pattern Differentiation: 3,4-Dimethoxyphenyl vs. 4-Ethoxyphenyl Analog

The target compound bears a 3,4-dimethoxyphenyl group on the pyrrolidinone nitrogen, whereas the closely related analog N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide (CAS 905686-53-5; MW = 378.51 g·mol⁻¹) carries a single 4-ethoxy substituent. The 3,4-dimethoxy pattern provides two electron-donating methoxy groups (Hammett σₚ = −0.27 for OCH₃) compared with one ethoxy group (σₚ = −0.24), resulting in a higher electron density on the aromatic ring. This difference alters the oxidation potential of the phenyl ring: 3,4-dimethoxy-substituted aromatics are known substrates for CYP450-mediated O-demethylation, whereas 4-ethoxy groups undergo O-dealkylation at a different rate [1]. Additionally, the 3-methoxy group in the target compound introduces a steric and electronic feature at the meta position that can engage in orthogonal polar interactions with protein residues, a contact not available in the 4-ethoxy analog. The molecular weight difference (382.45 vs. 378.51 g·mol⁻¹; Δ = +3.94 g·mol⁻¹) is small, but the pharmacodynamic implications of the second methoxy group can be substantial.

Structure-activity relationship Electron-donating group effects CYP metabolism

Absence of Confirmed Primary Biological Annotation as a Procurement Decision Factor

The ZINC database explicitly records that for this compound, "There is no known activity" and "This substance is not reported in any publications per ChEMBL" [1]. Similarly, the CERSI Excipients Browser indicates no activity reported at ≤10 μM for the benzenesulfonamide analog [2]. This stands in contrast to other thiophene-2-sulfonamide-containing molecules such as LSN 3213128, a reported AICARFT inhibitor with an IC₅₀ of 16 nM (enzyme) and 19 nM (cell-based) [3]. The absence of primary annotation means that any claimed biological activity (e.g., PDE1 inhibition) for this compound must be treated as unverified until supported by peer-reviewed data or direct in-house profiling. For procurement, this compound represents an opportunity for novel target de-orphaning or scaffold-hopping campaigns rather than a validated chemical probe.

Target identification Assay development Chemical probe criteria

Fraction sp³ and Molecular Complexity as Drivers of Library Diversity

The target compound exhibits a fraction sp³ (Fsp³) of 0.31 based on ZINC structural data [1], reflecting the saturated pyrrolidinone ring within an otherwise planar aromatic framework. This value is higher than the typical Fsp³ for fully aromatic sulfonamide drug candidates (Fsp³ < 0.20) and aligns with the recognized trend that increasing Fsp³ correlates with improved clinical success rates [2]. By comparison, the benzenesulfonamide analog has an estimated Fsp³ of ~0.24 (based on 4 sp³-hybridized carbons out of 17 heavy atoms vs. 5 out of 16 for the target). The naphthalene-2-sulfonamide analog (CAS 896317-62-7) has an even lower Fsp³ due to the added fused aromatic system. The target compound's Fsp³ of 0.31, combined with 5 rotatable bonds [1], provides a balance of conformational flexibility and three-dimensional character that is desirable for fragment-based and diversity-oriented screening libraries.

Compound library design 3D molecular complexity Fraction sp³

Recommended Procurement and Application Scenarios for N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide


Scaffold-Hopping Campaigns Targeting Sulfonamide-Binding Enzymes (Carbonic Anhydrases, Kinases, PDEs)

Given the class-level evidence that thiophene-2-sulfonamides can exhibit up to 10-fold lower KI values than benzenesulfonamides against certain enzyme targets [1], this compound serves as a strategic scaffold-hopping starting point. Researchers seeking to replace a benzenesulfonamide or naphthalene-sulfonamide moiety with a less lipophilic, sulfur-containing heterocycle can procure this compound to evaluate whether the thiophene group preserves or enhances target affinity. The computed logP of 1.405 and tPSA of 95 Ų [2] predict acceptable solubility for enzyme assay conditions at concentrations up to 100 μM in aqueous buffer with ≤1% DMSO.

Novel Target De-Orphaning and Phenotypic Screening

Because no primary biological annotation exists for this compound in ChEMBL or PubChem [3], it is an ideal candidate for unbiased phenotypic screening and target de-orphaning campaigns. Its balanced physicochemical profile (MW = 382.45 g·mol⁻¹; Fsp³ = 0.31; 5 rotatable bonds) [2] places it within lead-like chemical space, reducing the risk of non-specific assay interference common to more lipophilic analogs. Procurement for high-throughput screening (HTS) libraries, DNA-encoded library (DEL) synthesis, or affinity-based proteomics (e.g., thermal proteome profiling) is recommended to identify novel protein targets.

ADME Model Compound for Thiophene-Containing Sulfonamide Series

The distinct H-bond acceptor count (6 vs. 5 for the ethanesulfonamide analog) and tPSA (95 Ų) [2] make this compound a valuable calibration standard for developing in silico ADME models specific to thiophene-containing sulfonamides. Its intermediate logP (~1.4) allows it to serve as a reference point for assessing the impact of substituent modifications on permeability and metabolic stability within a congeneric series. Comparative metabolic stability assays against the 4-ethoxyphenyl analog (CAS 905686-53-5) can isolate the contribution of the 3,4-dimethoxy vs. 4-ethoxy N-aryl substitution to CYP450-mediated clearance [4].

CNS Drug Discovery Programs Requiring Balanced Permeability–Efflux Profiles

With a tPSA of 95 Ų and logP of 1.405 [2], this compound resides within the favorable region of the BOILED-Egg model for blood-brain barrier penetration [5], while the thiophene sulfur provides an additional polar interaction site not present in benzenesulfonamide analogs. CNS drug discovery teams seeking sulfonamide-based chemical probes with predicted brain exposure should prioritize this compound over the more lipophilic naphthalene-2-sulfonamide analog (MW = 426.5 g·mol⁻¹, higher logP) [6]. Parallel artificial membrane permeability assay (PAMPA) and MDR1-MDCK efflux ratio measurements are recommended as immediate follow-up experiments upon procurement.

Quote Request

Request a Quote for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.